molecular formula C13H10F3N3O3 B2972267 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1049513-09-8

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

Cat. No. B2972267
CAS RN: 1049513-09-8
M. Wt: 313.236
InChI Key: UUGMOFPFANMJHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, including this compound, can be achieved through various methods. One common approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, direct treatment of different amines with methyl cyanoacetate at room temperature yields the desired N-substituted cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the active hydrogen on C-2. It can undergo condensation and substitution reactions, leading to the formation of novel heterocyclic moieties. For example, coupling reactions with diazonium chlorides can yield interesting derivatives, such as 3a,4,5,6-tetrahydro-3a,4-dimethyl-6-oxo-N,5-diphenylpyrazolo[4,3-c]pyrazole-3-carboxamide .

Scientific Research Applications

Antitumor Activities and Kinase Inhibition

Studies have shown that derivatives of pyridazine, particularly those with modifications on the pyridazine ring, exhibit promising antitumor activities. For instance, a study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives demonstrated significant in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines (Liu et al., 2020). The findings suggest that structural analogs of 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide could potentially be explored for their antitumor properties and kinase inhibition capabilities.

Herbicidal and Bleaching Activities

Research into pyridazine derivatives has also revealed their potential in agricultural applications, particularly as herbicides. A study on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated excellent herbicidal activities, highlighting the importance of the pyridazine ring and the trifluoromethyl group in conferring these properties (Xu et al., 2012). This suggests that 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide could potentially be investigated for similar agricultural uses.

Synthetic Methodologies and Chemical Reactions

The synthesis and reactions of pyridazine derivatives have been a focal point of chemical research, providing insights into novel synthetic methodologies and reaction mechanisms. For example, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation showcases the versatility of pyridazine-based compounds in heterocyclic chemistry and their potential for creating new chemical entities (Abdalha et al., 2011). This area of research could offer innovative approaches for the synthesis of compounds related to 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide.

properties

IUPAC Name

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-19-11(20)7-6-10(18-19)12(21)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGMOFPFANMJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

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